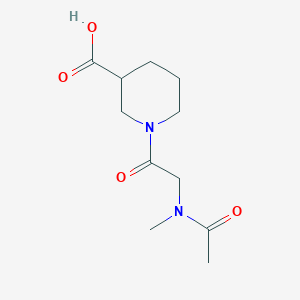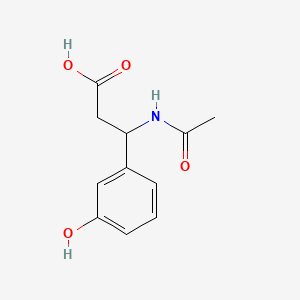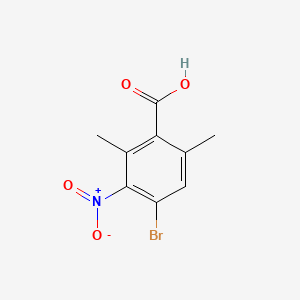
4-Bromo-2,6-dimethyl-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-dimethyl-3-nitrobenzoic acid is an aromatic compound with a bromine atom, two methyl groups, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethyl-3-nitrobenzoic acid typically involves multiple steps. One common method is the nitration of 4-bromo-2,6-dimethylbenzoic acid using fuming nitric acid. This reaction introduces the nitro group into the aromatic ring. The reaction conditions often require careful control of temperature and the use of concentrated acids to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethyl-3-nitrobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nitration: Fuming nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used for reducing nitro groups.
Oxidation: Potassium permanganate or chromic acid can be used for oxidizing methyl groups.
Major Products
Reduction: 4-Bromo-2,6-dimethyl-3-aminobenzoic acid.
Oxidation: 4-Bromo-2,6-dicarboxy-3-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-2,6-dimethyl-3-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethyl-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These functional groups can interact with various molecular targets, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2,6-dimethyl-3-nitrobenzoic acid is unique due to the presence of both methyl groups and a nitro group on the aromatic ring.
Properties
Molecular Formula |
C9H8BrNO4 |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
4-bromo-2,6-dimethyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H8BrNO4/c1-4-3-6(10)8(11(14)15)5(2)7(4)9(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
XFHRDWOOPUPESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


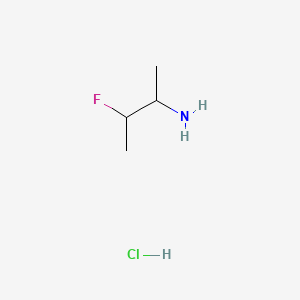
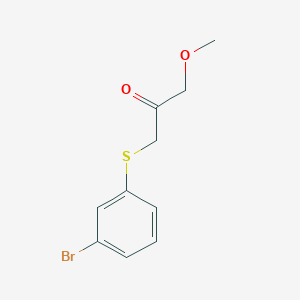
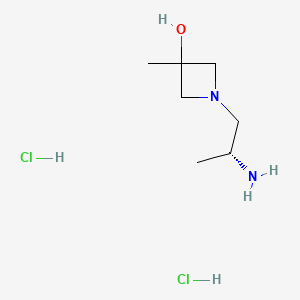
![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
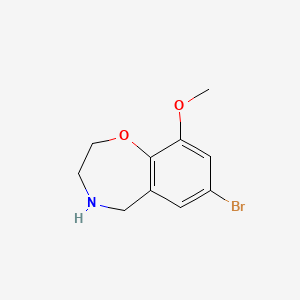
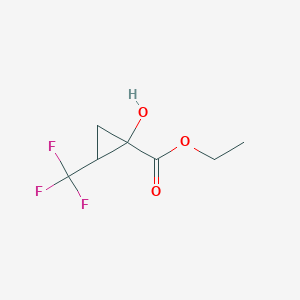
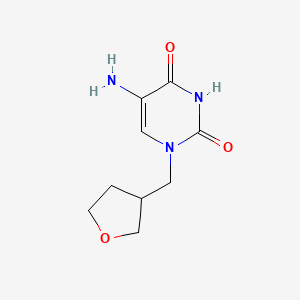
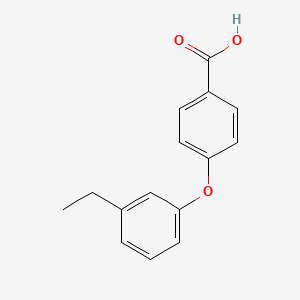
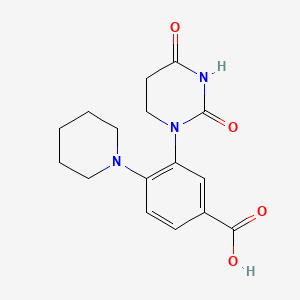
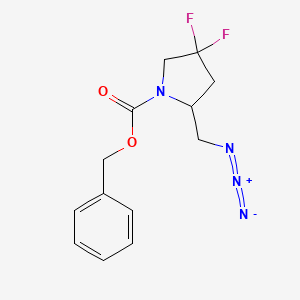
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
